molecular formula C11H8O3 B119093 1-Hydroxy-2-naphthoic acid CAS No. 86-48-6

1-Hydroxy-2-naphthoic acid

Cat. No. B119093
CAS RN: 86-48-6
M. Wt: 188.18 g/mol
InChI Key: SJJCQDRGABAVBB-UHFFFAOYSA-N
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Description

1-Hydroxy-2-naphthoic acid (HNA) is a chemical compound that plays a significant role in various chemical processes and environmental systems. It is a metabolite in the phenanthrene-degradative pathway of certain bacterial strains and can form complexes with metals such as iron . HNA is also relevant in the pharmaceutical industry, where it is used in the preparation of co-crystals .

Synthesis Analysis

The synthesis of derivatives of this compound and related compounds has been explored through various methods. Rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes has been used to create naphtho[1,8-bc]pyran derivatives, where the hydroxy group directs the regioselective C-H bond cleavage . Additionally, a four-step sequence involving Z-selective olefination, dioxolenone cleavage, and oxidative cyclization has been described for the synthesis of complex 2-hydroxy-1-naphthoic acids . Other methods include the oxidation of 5-aryl-3-oxopentanoic acid esters with manganese(III) acetate or cerium(IV) ammonium nitrate , and Ru-catalyzed C-H activation for the synthesis of multisubstituted 1-naphthoic acids .

Molecular Structure Analysis

The molecular structure of HNA and its derivatives has been studied using various spectroscopic techniques. For instance, the structure of the ring cleavage product of 1-hydroxy-2-naphthoate was determined using nuclear magnetic resonance (NMR) and mass spectroscopy, revealing the existence of multiple forms depending on the pH . A new polymorph of HNA was also discovered during co-crystallization experiments, indicating the presence of different solid-state structures .

Chemical Reactions Analysis

HNA undergoes various chemical reactions, including complexation and ring cleavage. It forms a red-brown chelate with iron, which can be spectrophotometrically determined . The compound is also subject to dioxygenation by enzymes, leading to ring cleavage products with different structures at varying pH levels .

Physical and Chemical Properties Analysis

The adsorption of HNA to iron oxides such as goethite, lepidocrocite, and ferrihydrite has been examined, showing that its sorption is influenced by pH, ionic strength, and the mineralogy of the iron oxides . The photophysical and photochemical properties of HNA in different polymeric media have been described, with findings that the position of the intramolecular hydrogen bond and the microenvironment of the polymer affect the photophysics of the molecule .

Scientific Research Applications

Synthesis Process and Properties

  • 1-Hydroxy-2-naphthoic acid (HNA) is synthesized from β-naphthol and sodium hydroxide, achieving high purity and yield under optimal conditions involving specific reaction pressure, temperature, and time (Jiang Ting-shun, 2008).

Polymorphism in Pharmaceutical Co-crystal Preparation 2. HNA's role in pharmaceutical co-crystal preparation is significant, especially with the discovery of new polymorphs of HNA, which have implications in the stability and efficacy of pharmaceutical compounds (Qi Zhang et al., 2015).

Photophysical and Photochemical Properties 3. The study of HNA's electronic absorption and fluorescence spectra reveals intramolecular hydrogen bonding and biprotonic phototautomerizations, important for understanding its photochemical behavior in various solvents and pH conditions (S. Schulman & P. J. Kovi, 1973).

Environmental Applications 4. HNA's metabolism in bacteria that utilize phenanthrene as a carbon and energy source involves oxygenation reactions catalyzed by dioxygenase, which could have environmental implications in bioremediation and waste management (E. A. Barnsley, 1983).

Analytical Chemistry Applications 5. In analytical chemistry, HNA is used as a reagent for the spectrophotometric determination of iron, offering advantages in sensitivity and accuracy over other reagents (L. Lajunen & E. Aitta, 1981).

Material Science and Engineering 6. HNA's role in the formation of inclusion compounds and co-crystals with various materials, impacting the properties and applications of these compounds in materials science and engineering (A. Jacobs et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-Hydroxy-2-naphthoic acid is the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on single donors with O2 as the oxidant and incorporation of two atoms of oxygen into the substrate (oxygenases) .

Mode of Action

This compound interacts with its target enzyme, 1-hydroxy-2-naphthoate 1,2-dioxygenase, in a way that allows the incorporation of two atoms of oxygen into the substrate .

Biochemical Pathways

This compound is involved in the biodegradation of phenanthrene by microorganisms . It is a xenobiotic metabolite, meaning it is a foreign substance to the organism that is produced by metabolism . The compound is part of the biochemical pathway that transforms phenanthrene, a polycyclic aromatic hydrocarbon, into simpler compounds that the organism can use or excrete .

Pharmacokinetics

It is known that the compound is extensively metabolized by hydroxylation, with the major metabolite being α-hydroxysalmeterol . The cytochrome P450 (CYP) isoform 3A4 is responsible for this aliphatic oxidation .

Result of Action

The result of the action of this compound is the transformation of phenanthrene into simpler compounds . This is achieved through the action of the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase, which incorporates two atoms of oxygen into the substrate .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s solubility in various solvents can affect its bioavailability . It is soluble in ethanol, benzene, diethyl ether, and alkaline solutions, but it is almost insoluble in water and slightly soluble in hot water . Therefore, the compound’s action, efficacy, and stability can be affected by the solvent environment in which it is present .

Safety and Hazards

1H2NA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

1H2NA has been used to construct photo-activated room-temperature phosphorescence materials, which exhibit rapid and reversible photoactivated phosphorescence, as well as photo-stimulated dynamic change of luminescence color . This opens up new possibilities as the photo-responsive luminescent material for further mechanistic understanding and future application .

properties

IUPAC Name

1-hydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
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InChI Key

SJJCQDRGABAVBB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
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Molecular Formula

C11H8O3
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DSSTOX Substance ID

DTXSID5058937
Record name 1-Hydroxy-2-naphthoic acid
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Molecular Weight

188.18 g/mol
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Physical Description

White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS]
Record name 1-Hydroxy-2-naphthoic acid
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CAS RN

86-48-6
Record name 1-Hydroxy-2-naphthoic acid
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-
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Record name 1-HYDROXY-2-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of 385 (8.11 mmol) in a mixture of THF and MeOH (1:1, v/v, 100 mL) was added Raney nickel (˜2 mL, 50% suspension in water). Hydrazine (N2H4, 32.0 mmol, 4 equiv) was added in portions over a period of 30 minutes. Once effervescence had ceased, TLC analysis (15:2:0.1, CH2Cl2/MeOH/NH4OH) indicated complete conversion of the starting material to a compound that had lower Rf than the starting material (stained spontaneously with PMA/Ce stain without requiring heating). The suspension was diluted with THF (100 mL) and filtered through a pad of Celite on a fritted funnel. The supernatant was concentrated to yield 1-hydroxy-[2]naphthoic acid-(4-amino-anilide) (111) (7.8 mmol, 96% yield) as a dark purple solid. 1H NMR (400 MHz, DMSO-d6) δ=5.06 ppm (br s, 2H), 6.57 (br d, 2H, J=9 Hz), 7.29 (br d, 2H, J=9 Hz), 7.39 (d, 1H, J=9 Hz), 7.53 (app. td, 1H, J=1, 8 Hz), 7.62 (app. td, 1H, J=1, 7 Hz), 7.86 (d, 1H, J=8 Hz), 8.05 (d, 1H, J=9 Hz), 8.26 (d, 1H, J=8 Hz), 10.13 (br s, 1H). LC-MS: m/e 279.2 [M+1]+.
Name
385
Quantity
8.11 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1H2NA?

A1: The molecular formula of 1H2NA is C11H8O3, and its molecular weight is 188.18 g/mol.

Q2: How can we characterize 1H2NA spectroscopically?

A2: Several spectroscopic techniques can be employed to characterize 1H2NA:

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , ]
  • Fluorescence Spectroscopy: Can detect the presence of fluorescent species and provide insights into excited-state processes, including potential interactions with other molecules. [, , ]
  • Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of individual atoms within the molecule. [, , ]
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, allowing for identification and structural elucidation of the molecule and its fragments. [, , , ]

Q3: Are there different solid forms of 1H2NA?

A3: Yes, 1H2NA can exist in different solid forms, including polymorphs and solvates. A new polymorph of 1H2NA, which is more stable than previously reported forms, has been discovered during co-crystallization experiments. [] 1H2NA also readily forms solvates with solvents like 1,4-dioxane and dimethyl sulfoxide. []

Q4: How is 1H2NA utilized in pharmaceutical applications?

A4: 1H2NA is recognized as a salt-forming acid in pharmaceutical co-crystal preparation, aiming to improve the physicochemical properties of active pharmaceutical ingredients (APIs). [] For instance, novel meloxicam cocrystals, including one cocrystal of a salt, have been synthesized with 1H2NA and other pharmaceutically acceptable carboxylic acids. []

Q5: Does 1H2NA exhibit any notable supramolecular assembly behavior?

A5: Yes, 1H2NA demonstrates the ability to form inclusion complexes with β-cyclodextrin (β-CD). This complexation enhances the fluorescence intensity of 1H2NA. [] Furthermore, 1H2NA participates in various supramolecular synthons, such as the robust acid···pyridine heterosynthon, crucial for building hydrogen-bond networks in cocrystals. []

Q6: How does 1H2NA interact with metal ions?

A6: 1H2NA can form complexes with various metal ions. Spectrophotometric studies have investigated the formation of 1:1 complexes between iron(III) and 1H2NA, demonstrating its chelating ability. [] Furthermore, two titanocene complexes have been synthesized and characterized, incorporating 1H2NA as a ligand. []

Q7: What is the environmental relevance of 1H2NA?

A7: 1H2NA is a key intermediate in the microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene. [, , , , , , , , , , , , , , , ] Understanding its formation and fate is crucial for assessing the natural attenuation of PAH contamination.

Q8: How do microorganisms degrade 1H2NA?

A8: Microorganisms employ various enzymes to further degrade 1H2NA:

  • 1-Hydroxy-2-naphthoic acid dioxygenase (1-HNDO): Catalyzes the ring cleavage of 1H2NA, a key step in the phthalate pathway. [, , ]
  • Salicylate pathway enzymes: In some pathways, 1H2NA is further metabolized through the salicylate pathway, involving enzymes like salicylate hydroxylase. [, ]

Q9: Does the presence of other PAHs influence 1H2NA degradation?

A9: Yes, the presence of other PAHs can influence the biodegradation of 1H2NA. For example, naphthalene has been shown to enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6, leading to an increased accumulation of 1H2NA. This occurs due to the up-regulation of degradation enzymes involved in both naphthalene and phenanthrene catabolism. []

Q10: Are there any concerns regarding the accumulation of 1H2NA during bioremediation?

A10: Yes, accumulation of 1H2NA during bioremediation of PAH-contaminated sites can be a concern. This accumulation can inhibit the growth of PAH-degrading bacteria, potentially hindering the bioremediation process. [, ] Strategies to mitigate this accumulation, such as the use of nano bamboo charcoal, are being investigated. []

Q11: How is computational chemistry used to study 1H2NA?

A11: Computational chemistry techniques, such as DFT calculations, are used to study the structure, properties, and reactivity of 1H2NA:* Geometry optimization: Determines the most stable conformation of the molecule. []* Electronic structure calculations: Provides information about the distribution of electrons in the molecule, which can be used to understand its reactivity and spectroscopic properties. []* Molecular docking: Simulates the interaction of 1H2NA with other molecules, such as enzymes or receptors. []

Q12: What analytical methods are used to quantify 1H2NA?

A12: Various analytical methods are used for the detection and quantification of 1H2NA in different matrices:

  • High-Performance Liquid Chromatography (HPLC): Allows separation and quantification of 1H2NA from complex mixtures. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of 1H2NA. [, ]
  • Spectrophotometry: Utilizes the characteristic UV-Vis absorption properties of 1H2NA for its quantification. [, ]

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